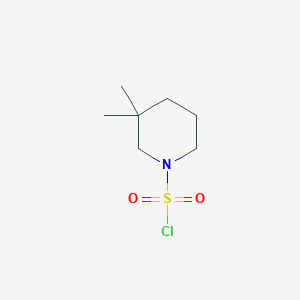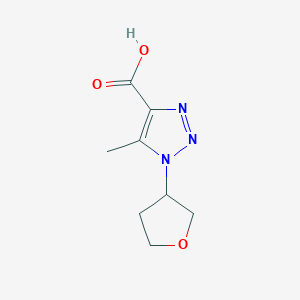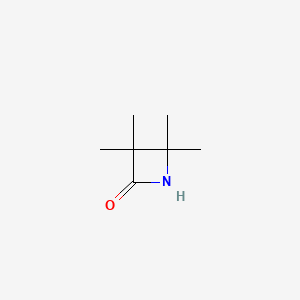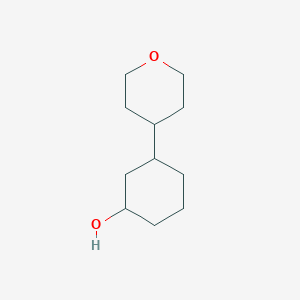
2-(4-Iodopyrazolyl)butanoic acid
Vue d'ensemble
Description
2-(4-Iodopyrazolyl)butanoic acid is a chemical compound with the molecular formula C7H9IN2O2 and a molecular weight of 280.06 . It has a complexity of 177 and a covalently-bonded unit count of 1 . The compound is canonicalized .
Molecular Structure Analysis
The molecular structure of 2-(4-Iodopyrazolyl)butanoic acid includes a butanoic acid chain attached to an iodopyrazolyl group . The compound has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Iodopyrazolyl)butanoic acid include a topological polar surface area of 55.1, a rotatable bond count of 3, and an XLogP3 of 1.5 . It also has an exact mass of 279.97088 .Applications De Recherche Scientifique
Optical Gating in Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a compound structurally related to 2-(4-Iodopyrazolyl)butanoic acid, demonstrates the potential of butanoic acid derivatives in optical gating applications. These compounds can be used as photolabile protecting groups to control the optical gating of nanofluidic devices based on synthetic ion channels. The technology enables UV-light-triggered permselective transport of ionic species through channels, holding promise for applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Catalysis and Chemical Synthesis
Butanoic acid derivatives, including those related to 2-(4-Iodopyrazolyl)butanoic acid, play a significant role in catalysis and chemical synthesis. For instance, they are involved in the catalyzed synthesis of 4-heptanone from 1-butanol, showcasing their utility in improving selectivity and yield in chemical reactions (Plint et al., 1999).
Biological Activity and Pharmacological Importance
Butanoic acid derivatives, including 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, are utilized in synthesizing new heterocyclic compounds with anticipated biological activity. These compounds show promise in antimicrobial and antifungal applications, emphasizing the pharmacological potential of butanoic acid derivatives (Sayed et al., 2003).
Adsorption Kinetics and Molecular Sieving
Butanoic acid derivatives are key in developing advanced materials for selective adsorption kinetics and molecular sieving. For example, rare-earth fcu metal-organic frameworks (MOFs) with restricted window apertures can be achieved using these compounds, enabling selective adsorption and separation of gases and vapors (Xue et al., 2015).
Crystallography and Experimental Phase Determination
Compounds like 4-iodopyrazole, structurally similar to 2-(4-Iodopyrazolyl)butanoic acid, are used in crystallography for experimental phase determination by single-wavelength anomalous dispersion (SAD). Their binding properties make them valuable tools in protein crystallography (Bauman et al., 2016).
Orientations Futures
While specific future directions for 2-(4-Iodopyrazolyl)butanoic acid are not available, research into similar compounds suggests potential areas of interest. For example, the synthesis of 4-oxo-2-butenoic acids has been explored for their use as biologically active species and as versatile intermediates for further derivatization .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures have shown potent activity against various biological targets . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects .
Pharmacokinetics
The compound’s molecular weight is reported to be 28006 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown potent activity against various biological targets . For instance, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities .
Action Environment
The compound is reported to be a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound’s action could potentially be influenced by factors such as pH and temperature.
Propriétés
IUPAC Name |
2-(4-iodopyrazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQJAECTNLKEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-iodo-1H-pyrazol-1-yl)butanoic acid | |
CAS RN |
1343733-41-4 | |
| Record name | 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B3377675.png)

![2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B3377692.png)

